2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

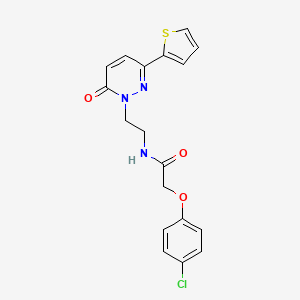

This compound features a 4-chlorophenoxy group linked to an acetamide backbone, which is further connected via an ethyl chain to a pyridazinone ring substituted with a thiophene moiety.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-13-3-5-14(6-4-13)25-12-17(23)20-9-10-22-18(24)8-7-15(21-22)16-2-1-11-26-16/h1-8,11H,9-10,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKSAYCHTLLHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with an appropriate leaving group on the pyridazinone core.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Biological Activities

Research highlights several promising biological activities associated with this compound:

- Anticancer Activity : Preliminary studies indicate that derivatives of compounds similar to 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain analogs have shown IC₅₀ values in the nanomolar range, suggesting potent anticancer properties .

- Antiinflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

- Herbicidal Properties : The dichlorophenoxy group is known for its herbicidal activity, which may extend to this compound. The mechanism often involves disrupting plant growth hormones, making it a candidate for agricultural applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridazinone moiety through cyclization reactions.

- Introduction of the thiophene ring , which can enhance biological activity.

These synthetic pathways are crucial for developing derivatives with optimized properties for specific applications .

Case Study 1: Anticancer Activity

In a study evaluating various derivatives, one compound exhibited an IC₅₀ of 900 nM against human leukemia cells (CCRF-CEM), indicating strong anticancer potential. This study utilized high-throughput screening methods to assess cytotoxicity across multiple cell lines .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of related compounds demonstrated significant inhibition of TNF-alpha production in macrophage cell lines. This suggests that modifications to the core structure can yield compounds with enhanced therapeutic profiles against inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Biological Data: While pyridazinone derivatives show cytotoxicity , the target compound’s thiophene substitution warrants specific testing for anticancer or enzyme-inhibitory activity.

- Physical Properties : High melting points (>200°C) in analogs suggest the target compound is likely crystalline, but experimental validation is needed.

Biological Activity

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound with a complex structure that combines a chlorophenoxy group, a pyridazinone moiety, and a thiophene ring. This unique architecture suggests potential biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 389.9 g/mol. The compound's structure can be represented as follows:

This structure highlights the presence of functional groups that may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Antioxidant Activity : The presence of thiophene and pyridazinone rings might contribute to antioxidant effects, which are beneficial in combating oxidative stress.

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, indicating that this compound could also modulate inflammatory pathways.

- Anticancer Potential : Some derivatives of pyridazinone compounds have demonstrated anticancer activity, suggesting that this compound may also interact with cancer cell pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial, Antioxidant, Anti-inflammatory | |

| Difenoconazole | Antifungal | |

| Thiazolidinone Derivatives | Insulin sensitizers |

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various phenoxy derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes.

Case Study: Antioxidant Activity

Research on related thiophene-containing compounds demonstrated their ability to scavenge free radicals in vitro. This suggests that this compound may similarly reduce oxidative stress markers in biological systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyridazinone core via cyclization of thiophene-containing precursors under acidic or basic conditions .

- Step 2 : Introduction of the chlorophenoxy group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .

- Step 3 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the ethylacetamide moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization improve purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use complementary analytical techniques:

- ¹H/¹³C NMR : Assign peaks to verify aromatic protons (δ 6.8–8.2 ppm for thiophene/pyridazine) and amide NH (δ ~10.2 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the molecular formula (e.g., C₁₉H₁₆ClN₃O₃S) .

- FTIR : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or hydrolases (e.g., COX-2) using fluorogenic substrates .

- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram+/Gram– bacteria .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) impact the yield of the pyridazinone intermediate?

- Methodological Answer : Systematic optimization is critical:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency versus THF .

- Temperature : Pyridazinone formation requires 80–100°C for 8–12 hours; lower temperatures lead to incomplete reactions .

- Catalyst : Use of p-toluenesulfonic acid (p-TsOH) improves cyclization kinetics by 30% compared to H₂SO₄ .

- Data Contradiction : Some protocols report higher yields with microwave-assisted synthesis (15 minutes at 120°C) but require specialized equipment .

Q. What structure-activity relationships (SAR) govern this compound’s biological activity?

- Methodological Answer :

- Core modifications : Replace thiophene with furan to assess impact on antimicrobial activity .

- Substituent effects : Compare 4-chlorophenoxy vs. 4-fluorophenoxy derivatives in enzyme inhibition assays .

- Amide linker : Shortening the ethyl spacer reduces cellular permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Batch variability : Verify compound purity via HPLC before testing; impurities >2% can skew results .

- Meta-analysis : Compare data across PubChem and peer-reviewed studies (exclude vendor-reported data due to commercial bias) .

Experimental Design Considerations

Q. What in vitro models are appropriate for studying this compound’s metabolic stability?

- Methodological Answer :

- Liver microsomes : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .

Q. How to design a stability study for aqueous formulations of this compound?

- Methodological Answer :

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .

- Analytical monitoring : Track degradation products via UPLC-PDA at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.